2,2-Bis((4S)-(-)-4-isopropyloxazoline)propane
Overview
Description
2,2-Bis((4S)-(-)-4-isopropyloxazoline)propane, also known as IPOP, is an organophosphorus compound and a bicyclic compound with a five-membered ring. It is a colorless liquid that is soluble in most organic solvents. IPOP has a wide range of applications in the pharmaceutical and chemical industries, as well as in scientific research. It has been used in the synthesis of various compounds, such as peptides and amino acids, and has been found to be a useful reagent in the synthesis of complex molecules.
Scientific Research Applications
X-ray Crystal Structure Analyses and Atomic Charges of Color Former and Developer : This study involves the analysis of crystal and molecular structures of related compounds, which can be crucial for understanding the properties and applications of 2,2-Bis((4S)-(-)-4-isopropyloxazoline)propane in color developers and other industrial applications (Okada, 1996).
Bioremediation of Bisphenol A Using Reverse Micelles System : This research explores the use of laccase from Fusarium incarnatum UC-14 in the bioremediation of Bisphenol A, which is structurally similar to 2,2-Bis((4S)-(-)-4-isopropyloxazoline)propane. This indicates potential environmental applications, particularly in the degradation of industrial pollutants (Chhaya & Gupte, 2013).
Synthesis of Polymerizable Compounds : The synthesis of 2,2-bis[4-(3,4-diaminophenoxy)phenyl]propane and its polymerization are studied, indicating its role in the development of new polymers and materials with potential applications in various industries, including plastics and resins (Thies et al., 1992).
Nuclear Magnetic Resonance Spectra of Dental Monomers : The study on the NMR spectra of bis-GMA and iso-bis-GMA, which are structurally related to 2,2-Bis((4S)-(-)-4-isopropyloxazoline)propane, suggests its relevance in dental applications and materials science (Fujisawa, 1994).
Characterization of Bisphenol A Metabolites : Investigating the metabolism and identification of new metabolites of Bisphenol A (BPA) in CD1 mice, which shares a similar structure with 2,2-Bis((4S)-(-)-4-isopropyloxazoline)propane, provides insights into its biodegradation and potential environmental impact (Jaeg et al., 2004).
High-Performance Liquid Chromatography (HPLC) Applications : The use of HPLC in the separation and identification of isomers and impurities in related compounds highlights the analytical applications of 2,2-Bis((4S)-(-)-4-isopropyloxazoline)propane in chemistry and pharmaceuticals (Gaughan & Schabron, 1984).
Electrochemical Detection and Removal of Endocrine Disruptors : The study on the electrochemical detection and simultaneous removal of bisphenol A using a carbon felt electrode indicates the potential application of 2,2-Bis((4S)-(-)-4-isopropyloxazoline)propane in environmental monitoring and remediation (Kim et al., 2021).
properties
IUPAC Name |
(4S)-4-propan-2-yl-2-[2-[(4S)-4-propan-2-yl-4,5-dihydro-1,3-oxazol-2-yl]propan-2-yl]-4,5-dihydro-1,3-oxazole | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H26N2O2/c1-9(2)11-7-18-13(16-11)15(5,6)14-17-12(8-19-14)10(3)4/h9-12H,7-8H2,1-6H3/t11-,12-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XFZUPCITFHSROM-VXGBXAGGSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1COC(=N1)C(C)(C)C2=NC(CO2)C(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)[C@H]1COC(=N1)C(C)(C)C2=N[C@H](CO2)C(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H26N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80473814 | |
Record name | 2,2-Bis((4S)-(-)-4-isopropyloxazoline)propane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80473814 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
266.38 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(4S,4'S)-2,2'-(Propane-2,2-diyl)bis(4-isopropyl-4,5-dihydrooxazole) | |
CAS RN |
131833-92-6 | |
Record name | 2,2-Bis((4S)-(-)-4-isopropyloxazoline)propane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80473814 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 131833-92-6 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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